Pyrrolizidine
Description
Historical Perspectives in Academic Study
The academic study of pyrrolizidine alkaloids dates back to the 19th century with their initial discovery in plants. wikipedia.org For many years, various cultures utilized plants containing these alkaloids in traditional medicines, unaware of their toxic potential. wikipedia.org It wasn't until the early to mid-20th century that scientific research began to connect the consumption of PA-containing plants with cases of livestock poisoning. wikipedia.org These observations were pivotal, leading to the recognition of PAs as potent hepatotoxic (liver-damaging) and genotoxic (damaging to genetic material) compounds. wikipedia.org
A significant milestone in PA research was the understanding of their toxicity mechanism. Studies revealed that PAs themselves are not toxic but become activated in the liver by cytochrome P450 enzymes, which convert them into highly reactive pyrrolic compounds. nih.govuvic.ca These metabolites can then bind to cellular components like DNA and proteins, leading to cell damage. nih.gov This discovery spurred further investigation into the structure-toxicity relationship of different PAs.
Research also expanded beyond plants. In 1979, the first bacterial this compound alkaloids, clazamycin A and B, were discovered. ijournals.cn More recently, genomic and synthetic biology approaches have led to the identification of about 12 types of PAs originating from bacteria, including bohemamines and azetidomonamides. ijournals.cn This has opened new avenues for understanding the evolutionary role of PAs in bacterial environments. ijournals.cn The growing body of research on the presence of PAs in the food chain, including in honey, milk, grains, and eggs, has prompted regulatory agencies worldwide to establish guidelines to limit exposure. wikipedia.org
Significance in Chemical Biology and Ecological Systems Research
This compound alkaloids are of great significance in chemical biology and ecology, primarily due to their role as chemical defense agents for plants against herbivores. semanticscholar.orgresearchgate.net The immense structural diversity of the more than 660 identified PA compounds is a testament to the evolutionary arms race between plants and the animals that consume them. researchgate.net PAs are typically stored in plants as N-oxides, a less toxic form, which are then converted to the more toxic tertiary amine form in the digestive tracts of herbivores. uvic.cafrontiersin.org
The biosynthesis of these alkaloids has been a key area of study. Research has identified that the process begins with the amino acid arginine, which is converted to putrescine and spermidine. wikipedia.org A crucial enzyme, homospermidine synthase, then catalyzes the first committed step in the formation of the necine base, the fundamental bicyclic structure of PAs. semanticscholar.orgwikipedia.org The diversity of PAs is generated through the esterification of this necine base with various necic acids, which are derived from different amino acid pathways. nih.gov
From an ecological perspective, the interactions mediated by PAs are complex and multifaceted. While they serve as a defense for plants, some specialist insects have evolved mechanisms to overcome these defenses. wikipedia.org These insects can sequester PAs from their host plants and use them for their own benefit. wikipedia.org This sequestration serves two main purposes: defense against their own predators and as precursors for the synthesis of mating pheromones. wikipedia.orgresearchgate.net
A well-documented example is the relationship between certain Lepidoptera species, such as members of the family Erebidae (formerly Arctiidae), and PA-producing plants. wikipedia.org These insects accumulate PAs during their larval stage, which they retain into adulthood. wikipedia.org In some male moths, the ingested PAs are converted into volatile compounds like hydroxydanaidal, which are dispersed from specialized organs called coremata to attract females. wikipedia.org The amount of PAs sequestered can even influence the development and size of these pheromone-dispersing organs. ijournals.cn This intricate relationship highlights how a plant's chemical defense has been co-opted by an herbivore and integrated into its life cycle, demonstrating the profound impact of this compound alkaloids on the structure and function of ecological communities. tandfonline.comnih.gov
Research Findings on this compound Alkaloid Sequestration by Insects
| Insect Species | Family | This compound Alkaloid Use | Key Findings |
| Estigmene acrea | Erebidae (Arctiidae) | Defense, Pheromone Precursor | Larval ingestion of PAs leads to the production of the pheromone hydroxydanaidal in adult males and the display of coremata for pheromone dispersal. wikipedia.org |
| Cosmosoma myrodora | Erebidae (Arctiidae) | Defense, Pheromone Precursor | Known to utilize PAs for protection and as precursors for male pheromones. wikipedia.org |
| Utetheisa ornatrix | Erebidae (Arctiidae) | Defense, Pheromone Precursor | Caterpillars sequester PAs from food plants to deter predators. wikipedia.orgwikipedia.org |
| Creatonotos gangis | Erebidae (Arctiidae) | Defense, Pheromone Precursor | Utilizes PAs for defense and for the synthesis of male pheromones. wikipedia.org |
| Creatonotos transiens | Erebidae (Arctiidae) | Defense, Pheromone Precursor | This species can synthesize its own PAs by modifying a plant-derived necine base with a self-produced necic acid. nih.govwikipedia.org |
| Tyria jacobaea | Erebidae (Arctiidae) | Defense | The cinnabar moth sequesters PAs for defense and is adapted to synthesize its own unique PAs from plant precursors. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDEXBBJTUCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214524 | |
| Record name | Pyrrolizidine | |
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Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643-20-9 | |
| Record name | Pyrrolizidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-20-9 | |
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| Record name | Pyrrolizidine | |
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| Record name | PYRROLIZIDINE | |
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| Record name | Pyrrolizidine | |
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| Record name | 1H-Pyrrolizine, hexahydro | |
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| Record name | PYRROLIZIDINE | |
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| Record name | PYRROLIZIDINE | |
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Structural Diversity and Classification Within Pyrrolizidine Alkaloids Research
Fundamental Necine Base Structures and Derivatives
The necine base is the core amino alcohol structure derived from pyrrolizidine. It typically features a hydroxymethyl group at position 1 and often a hydroxyl group at position 7. The presence or absence of a double bond in the 1,2 position of the this compound ring is a critical distinguishing feature, significantly influencing toxicity researchgate.netrsc.org. PAs are generally categorized into four main types based on their necine bases: retronecine, heliotridine, otonecine, and platynecine mdpi.comencyclopedia.pubnih.gov.
Diversity of Necic Acid Moieties and Esterification Patterns
Necic acids are aliphatic mono- or dicarboxylic acids that esterify the hydroxyl groups of the necine base, typically at positions C-7 and C-9 encyclopedia.pubnih.gov. The diversity of necic acids is extensive, ranging from simple monocarboxylic acids to complex dicarboxylic acids, often featuring branched carbon chains and hydroxyl or alkoxy substituents encyclopedia.pubphytolab.com.
Common monocarboxylic necic acids include acetic acid, angelic acid, and tiglic acid encyclopedia.pubnih.gov. More complex monocarboxylic acids, such as trachelantic acid and viridifloric acid, are also found, often characterized by hydroxyisopropylbutanoic structures encyclopedia.pubnih.govmdpi.com. Dicarboxylic necic acids, such as senecic acid and isatinecic acid, are also prevalent, and their esterification can lead to either open-chain or cyclic diesters encyclopedia.pubphytolab.comphytolab.com.
The esterification pattern can result in monoesters, where only one hydroxyl group is esterified, or diesters, where both hydroxyl groups (typically at C-7 and C-9) are esterified encyclopedia.pubnih.govphytolab.com. Diesters can be open-chain or cyclic, with cyclic diesters often being macrocyclic and associated with higher toxicity phytolab.comcore.ac.uk. This wide range of necic acids and their esterification patterns, when combined with different necine bases, accounts for the vast structural diversity observed in this compound alkaloids encyclopedia.pubnih.gov.
Table 1: Classification of this compound Alkaloids Based on Necine Base Structure
| Necine Base Type | Key Structural Feature | Saturation Level | Relative Toxicity | Examples of Associated PAs |
| Retronecine | 1,2-double bond present | Unsaturated | High | Senecionine (B1681732), Seneciphylline encyclopedia.pub |
| Heliotridine | 1,2-double bond present (enantiomer of retronecine) | Unsaturated | High | Heliotrine (B1673042), Lasiocarpine encyclopedia.pubnih.gov |
| Otonecine | Carbonyl at C-8, methylated nitrogen, 1,2-double bond | Unsaturated | High | Otosenine, Ligularidine researchgate.net |
| Platynecine | Saturated this compound ring | Saturated | Low/None | Platyphylline nih.gov |
| Rosmarinecine | Saturated this compound ring | Saturated | Low/None | Rosmarinine acs.org |
| Dihydrootonecine | Saturated derivative related to otonecine | Saturated | Low/None | N/A |
Table 2: Examples of Necic Acids Found in this compound Alkaloids
| Acid Type | Examples | Characteristics |
| Monocarboxylic | Acetic acid, Angelic acid, Tiglic acid | Simple aliphatic acids encyclopedia.pubnih.gov |
| Monocarboxylic | Trachelantic acid, Viridifloric acid | Hydroxyisopropylbutanoic structures encyclopedia.pubnih.govmdpi.com |
| Dicarboxylic | Senecic acid, Isatinecic acid | Branched carbon chains, can form open-chain or cyclic diesters encyclopedia.pubphytolab.comnih.govmdpi.com |
| Dicarboxylic | Seneciphyllic acid | Found in macrocyclic diesters core.ac.uk |
| Various | Heliotrinic acid, Jacobinic acid, Monocrotalic acid, Retronecic acid, etc. | Named after the PAs they are found in; often branched and substituted phytolab.com |
Compound Name Table
this compound
Retronecine
Heliotridine
Otonecine
Platynecine
Rosmarinecine
Dihydrootonecine
Senecionine
Seneciphylline
Heliotrine
Lasiocarpine
Otosenine
Ligularidine
Platyphylline
Rosmarinine
Acetic acid
Angelic acid
Tiglic acid
Trachelantic acid
Viridifloric acid
Senecic acid
Isatinecic acid
Seneciphyllic acid
Heliotrinic acid
Jacobinic acid
Monocrotalic acid
Retronecic acid
Biosynthetic Pathways and Regulation of Pyrrolizidine Alkaloids in Plants
Tissue-Specific Biosynthesis and Distribution in Plants
Pyrrolizidine alkaloids (PAs) exhibit a complex and varied tissue-specific biosynthesis and distribution pattern across different plant species, reflecting their evolutionary diversification and ecological roles. While the core biosynthetic pathway, often initiated by homospermidine synthase (HSS), is shared among many PA-producing plants, the precise cellular and organ-level localization of these processes can differ significantly. This variability underscores the adaptive strategies plants employ for defense and survival.
Biosynthesis Localization:
Research indicates that the synthesis of PAs can be localized to specific tissues, primarily roots or shoots, depending on the plant family and species.
Roots as Primary Sites: In many species belonging to the Asteraceae family, such as Senecio species, PA biosynthesis is predominantly localized to the roots. Specifically, in Senecio vernalis, the key enzyme homospermidine synthase (HSS) is expressed in endodermal and cortical cells situated adjacent to the phloem nih.govoup.comnih.gov. Similarly, in Eupatorium cannabinum, HSS expression is found in root cortex parenchyma cells nih.gov. For members of the Boraginaceae family, such as Cynoglossum officinale and Symphytum officinale, HSS localization has been identified in the endodermis and pericycle of the roots, with S. officinale roots demonstrating the capacity to express the complete PA biosynthesis pathway oup.comresearchgate.net. Studies on Symphytum officinale have also identified a secondary site of PA biosynthesis in leaves subtending the inflorescence, indicating a dynamic regulation of synthesis uni-kiel.de.
Shoots as Primary Sites: Conversely, some species, like Heliotropium indicum from the Heliotropiaceae family, produce PAs exclusively in the shoot researchgate.netscience.gov. In these plants, HSS is localized to the lower leaf epidermis and the epidermis of the stem, suggesting that the entire PA biosynthesis pathway may be confined to these epidermal cells researchgate.netscience.gov.
Distribution and Accumulation in Plant Tissues:
Following synthesis, PAs are distributed and accumulated in various plant organs, with concentrations often varying significantly between tissues.
Differential Organ Accumulation: In Heliotropium indicum, PAs are detected in all tissues, with the highest concentrations observed in the inflorescences, which can account for over 70% of the total plant alkaloids researchgate.net. In contrast, Eupatorium lindleyanum shows a different distribution pattern, with total PA levels ordered as root > flower > stem > leaf researchgate.net. Comparative studies in Senecio species have also indicated higher accumulation in roots compared to shoots, though PAs are present in both .
Leaf Tissue Distribution: Within leaf tissues, PAs can exhibit specific localization. For instance, in Jacobaea species, PAs such as jacobine (B1672728) and jaconine (B1672729) are found in higher concentrations in the mesophyll compared to the epidermal cells, while phenylpropanoids are concentrated in the epidermis universiteitleiden.nl. Eupatorium perfoliatum and Eupatorium lindleyanum are noted to contain substantial concentrations of PAs in their leaf tissues researchgate.net.
Translocation: In species where roots are the primary site of synthesis, such as some Senecio species, PAs are translocated from the roots to the shoots through the phloem, where they are further modified to generate species-specific PA profiles researchgate.net. This transport mechanism is crucial for distributing defense compounds throughout the plant.
The tissue-specific localization of PA biosynthesis and accumulation is a dynamic process, influenced by developmental stages and environmental factors, and plays a critical role in the plant's defense strategies against herbivores and other stresses.
Metabolic Transformation and Biotransformation of Pyrrolizidine Alkaloids in Biological Systems
Enzymatic Pathways of Metabolic Activation
The conversion of benign PAs into cytotoxic and genotoxic agents is a process of metabolic activation, primarily occurring in the liver. This bioactivation is the necessary first step for the manifestation of PA-induced toxicity.
The principal enzymes responsible for the metabolic activation of PAs are the cytochrome P450 monooxygenases (CYPs), a superfamily of enzymes concentrated in the liver. nih.govtandfonline.com This enzymatic conversion is an oxidative process, specifically a dehydrogenation, that targets the 1,2-unsaturated necine base structure characteristic of toxic PAs. avma.org This reaction transforms the stable tertiary amine structure of the PA into a highly reactive pyrrolic ester. nih.gov
Research has identified several CYP isoforms involved in this process, with CYP3A and CYP2B families being particularly significant. researchgate.net The specific isoforms engaged can vary depending on the structure of the PA. For instance, otonecine-type PAs are primarily activated by CYP3A4 and CYP3A5, whereas a broader range of CYPs can activate the more common retronecine-type PAs. mdpi.comresearchgate.net This enzymatic action is considered the crucial initiating step, without which the parent PA compounds are not toxic. nih.gov The liver-centric nature of this activation explains why it is the primary organ targeted by PA toxicity. tandfonline.comnih.gov
The enzymatic oxidation by CYPs results in the formation of highly reactive electrophilic metabolites known as dehydropyrrolizidine alkaloids (DHPAs), also referred to as pyrrolic esters. tandfonline.comnih.gov These DHPAs are unstable and can be subsequently hydrolyzed to a more stable, though still reactive, metabolite called (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). tandfonline.comnih.gov
Both DHPAs and DHP are potent alkylating agents. Their electrophilic nature allows them to readily form covalent bonds with cellular nucleophiles, such as proteins and DNA. nih.govnih.gov The binding of these pyrrolic metabolites to cellular proteins creates pyrrole-protein adducts, which can impair protein function, disrupt cellular processes, and lead to cytotoxicity and tissue damage, particularly in the liver. nih.govup.ac.za The formation of adducts with DNA (pyrrole-DNA adducts) is the basis for the genotoxicity and carcinogenicity associated with these alkaloids, as these adducts can induce mutations and chromosomal damage. nih.govresearchgate.net The extent of pyrrole-protein adduct formation is often used as a biomarker to assess the severity of PA exposure and toxicity. mdpi.comup.ac.za
| Metabolic Activation Pathway | Enzymes Involved | Key Metabolites Formed | Toxicological Outcome |
| Dehydrogenation | Cytochrome P450s (e.g., CYP3A, CYP2B) | Dehydrothis compound alkaloids (DHPAs), 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) | Formation of protein and DNA adducts, leading to cytotoxicity and genotoxicity. |
Enzymatic Detoxification and Deactivation Pathways
Concurrent with metabolic activation, organisms possess detoxification pathways that convert PAs into less harmful metabolites, facilitating their excretion. The efficiency of these pathways is a key factor in determining an organism's resistance to PA toxicity.
One major detoxification route is N-oxidation, which involves the addition of an oxygen atom to the nitrogen in the necine base, forming a this compound alkaloid N-oxide (PANO). up.ac.zawikipedia.org This reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs), although some cytochrome P450 enzymes can also contribute. nih.govup.ac.zaresearchgate.net
PANOs are significantly more water-soluble and less toxic than their parent tertiary amine PAs. avma.orgup.ac.za This increased polarity facilitates their rapid excretion from the body, primarily via urine. avma.org N-oxidation is generally considered a detoxification step because it prevents the CYP-mediated dehydrogenation that leads to toxic pyrrolic esters. up.ac.zawikipedia.org However, it is important to note that the N-oxidation process can be reversible; PANOs can be reduced back to the parent PA by certain enzymes or under the reducing conditions of the gut, potentially re-introducing the toxic threat. researchgate.netnih.gov The relative contribution of FMOs versus CYPs to N-oxidation can differ between species and tissues. nih.gov
Another critical detoxification pathway is the hydrolysis of the ester linkages that connect the necine base to the necic acids. nih.govmdpi.com This reaction is catalyzed by carboxylesterases, which are found predominantly in the liver microsomes but also in the blood. researchgate.netmdpi.com The hydrolysis cleaves the PA molecule into its constituent parts: the necine base and the necic acid(s). mdpi.com These hydrolysis products are non-toxic and can be readily conjugated and excreted. mdpi.com
The activity of these esterases varies significantly among different animal species. This variation is believed to be a primary reason for the observed differences in susceptibility to PA poisoning. nih.gov For example, the guinea pig, which is notably resistant to PA intoxication, possesses hepatic carboxylesterases with high activity towards certain PAs. nih.gov In contrast, species with lower esterase activity are generally more vulnerable. nih.gov
| Metabolic Detoxification Pathway | Enzymes Involved | Metabolites Formed | Toxicological Outcome |
| N-Oxidation | Flavin-containing monooxygenases (FMOs), Cytochrome P450s (CYPs) | This compound alkaloid N-oxides (PANOs) | Increased water solubility, reduced toxicity, and enhanced excretion. |
| Hydrolysis | Carboxylesterases | Necine bases and Necic acids | Cleavage into non-toxic, excretable components. |
Comparative Metabolism Across Diverse Organisms (e.g., Plants, Insects)
The metabolism of this compound alkaloids displays remarkable variation across different biological kingdoms, reflecting diverse evolutionary strategies for handling these potent phytochemicals.
Plants: As the producers of PAs, plants have evolved mechanisms to safely synthesize and store these compounds for chemical defense against herbivores. wikipedia.orgmdpi.com PAs are often synthesized in the roots as N-oxides (PANOs). up.ac.za In this less reactive, water-soluble form, they can be transported via the phloem to other parts of the plant, such as leaves and flowers, where they may be stored or converted to the tertiary alkaloid form. up.ac.za Storing the compounds as N-oxides prevents autotoxicity in the plant cells.
Insects: A number of specialist insect herbivores have co-evolved with PA-producing plants and have developed sophisticated mechanisms to not only tolerate but also utilize these alkaloids. researchgate.netnih.gov Species like the cinnabar moth (Tyria jacobaeae) and the ornate moth (Utetheisa ornatrix) sequester PAs from their larval host plants. researchgate.netresearchgate.net A key adaptation in these insects is a highly efficient and specific FMO that rapidly converts ingested tertiary PAs into their N-oxide forms for detoxification and storage. researchgate.netnih.gov These sequestered PANOs are then used as a defense mechanism against their own predators, such as spiders and other insects. researchgate.netnih.gov Furthermore, these insects can metabolize various sequestered PA structures into specific volatile compounds, like hydroxydanaidal, which are used as male courtship pheromones. nih.gov
Mammals: In mammals, PA metabolism is a balance between the toxifying CYP450 pathway and the detoxifying FMO and esterase pathways. researchgate.net Species susceptibility is largely determined by the efficiency of these competing routes. For instance, sheep are relatively resistant to PA poisoning compared to cattle, which has been attributed to differences in hepatic metabolism, potentially including more efficient detoxification. avma.org Similarly, the guinea pig's resistance is linked to active hepatic esterases that hydrolyze PAs. nih.gov In susceptible species, the CYP-mediated activation pathway predominates, leading to the formation of toxic pyrroles and subsequent liver damage. researchgate.net
| Organism Type | Primary Metabolic Strategy | Key Enzymes | Purpose/Outcome |
| Plants | Synthesis and storage as N-oxides | Homospermidine synthase (biosynthesis) | Chemical defense against herbivores; prevention of autotoxicity. |
| Specialist Insects | Sequestration and detoxification via N-oxidation | Flavin-containing monooxygenases (FMOs) | Detoxification of ingested PAs; storage for defense; use in pheromone synthesis. |
| Mammals | Balance between activation and detoxification | Cytochrome P450s (activation); FMOs & Carboxylesterases (detoxification) | Susceptibility depends on the balance; activation leads to liver toxicity, while detoxification leads to excretion. |
Mechanisms of Interconversion between this compound Alkaloid Forms (e.g., N-oxides to free bases)
The interconversion between this compound alkaloid (PA) N-oxides and their corresponding tertiary free bases is a critical aspect of their metabolic transformation within biological systems. While N-oxidation is often considered a detoxification pathway, the reduction of PA N-oxides back to their parent PAs represents a key bioactivation step, as the tertiary alkaloids are precursors to toxic pyrrolic esters. nih.govmdpi.com This conversion is not a simple chemical equilibrium but is mediated by specific enzymatic systems and microbial actions in different parts of the body. nih.gov
The primary sites for the reduction of PA N-oxides to their free base forms are the liver and the gastrointestinal tract. nih.govresearchgate.net This biotransformation is facilitated by both hepatic enzymes and intestinal microbiota. nih.gov
Hepatic Reduction:
In the liver, the reduction of PA N-oxides is primarily mediated by the cytochrome P450 (CYP450) monooxygenase system. nih.govdntb.gov.ua Studies have demonstrated that this reductive metabolism can occur in liver microsomes. nih.gov Research has identified specific CYP isozymes responsible for this conversion. For instance, CYP1A2 and CYP2D6 have been shown to be the major enzymes mediating the reduction of PA N-oxides to their corresponding PAs. nih.govresearchgate.net While other CYPs may exhibit some reductive activity, it is significantly lower than that of CYP1A2 and CYP2D6. researchgate.net The process is also influenced by the surrounding conditions; for example, hypoxic (low oxygen) conditions in the liver can favor the reduction of the N-oxide form to the parent this compound alkaloid. nih.gov Conversely, under normal oxidative conditions, this reduction is inhibited. nih.gov
Intestinal Microbiota-Mediated Reduction:
The gut microbiota plays a significant role in the interconversion of PA forms. nih.govresearchgate.net In the anaerobic environment of the intestine, microorganisms can efficiently reduce PA N-oxides to the corresponding tertiary PAs. researchgate.net This conversion can be quite rapid, with studies showing that a significant percentage of PA N-oxides can be reduced within a few hours of incubation with intestinal microbiota. researchgate.net This pre-hepatic metabolism is crucial because the resulting tertiary PAs can then be readily absorbed and transported to the liver, where they can undergo further metabolic activation to toxic forms. nih.gov In contrast, PA N-oxides are generally stable in gastric and intestinal fluids without the presence of microbiota. researchgate.net
The table below summarizes the key findings from research on the biotransformation of specific PA N-oxides.
| This compound Alkaloid N-oxide | Location of Reduction | Mediating System | Key Findings |
| Riddelliine N-oxide | Human Liver Microsomes | Cytochrome P450 System | Reduced to parent alkaloid, riddelliine. nih.gov |
| Retrorsine N-oxide | Human Liver Microsomes | Cytochrome P450 System | Reduced to parent alkaloid, retrorsine. nih.gov |
| Monocrotaline N-oxide | Human Liver Microsomes | Cytochrome P450 System | Reduced to parent alkaloid, monocrotaline. nih.gov |
| Various Retronecine-type PA N-oxides | Rat Intestinal Microbiota | Gut Microbiota | Rapid and near-complete reduction to corresponding PAs under anaerobic conditions. researchgate.net |
| Various Retronecine-type PA N-oxides | Rat and Human Liver | CYP1A2 and CYP2D6 | Identified as the major enzymes mediating the reduction. nih.gov |
Chemical Ecology and Inter Species Interactions Involving Pyrrolizidine Alkaloids
Plant-Herbivore Interactions and Adaptations
The presence of PAs in plants has driven the evolution of various adaptive strategies in herbivores, particularly insects. While these compounds are toxic to generalist feeders, a number of specialist insects have evolved mechanisms to not only tolerate but also utilize these plant-derived chemicals for their own benefit. researchgate.net
Specialist herbivores have developed sophisticated biochemical mechanisms to cope with the toxicity of pyrrolizidine alkaloids. A primary strategy is the sequestration of these compounds from their host plants. wikipedia.org Adapted insects can ingest PAs and store them within their bodies, often in the non-toxic N-oxide form, thus avoiding autotoxicity. wikipedia.org For instance, members of the family Arctiidae (tiger moths) are well-known for sequestering PAs. wikipedia.org
Research on the leaf beetle Oreina cacaliae has revealed a specific sequestration mechanism. These beetles suppress the reduction of PA N-oxides in their gut, efficiently absorb the N-oxides, and detoxify any tertiary alkaloids by converting them into polar metabolites like senecionine (B1681732) O-glucoside. nih.gov This strategy allows them to accumulate high concentrations of PAs without suffering the toxic effects. nih.gov
The sequestration of PAs is not merely a detoxification strategy; it is a crucial component of the insect's own defense against its natural enemies. researchgate.net Insects that accumulate PAs become unpalatable or toxic to predators such as spiders, birds, and other insects. researchgate.netwikipedia.org This acquired chemical defense is effective throughout the insect's life stages. For example, the larvae of the cinnabar moth (Tyria jacobaeae) feed on ragwort (Jacobaea vulgaris) and sequester its PAs, making both the larvae and the subsequent adult moths distasteful to predators. researchgate.net
The PAs stored in the insect's body, particularly in the cuticle, serve as a clear warning signal to potential predators. wikipedia.org Furthermore, in some species like Utetheisa ornatrix, the male butterfly can transfer his stored PAs to the female during mating. researchgate.net The female then allocates these alkaloids to her eggs, providing them with chemical protection against predators and parasitoids. researchgate.netresearchgate.net
Beyond defense, sequestered PAs play a significant role in the reproductive biology of certain insects. wikipedia.org In many male lepidopterans, these plant-derived alkaloids are essential precursors for the biosynthesis of courtship pheromones. nih.gov For example, males of the arctiid moth Creatonotos transiens convert sequestered PAs into the pheromone hydroxydanaidal. nih.gov This pheromone is released from large, inflatable scent organs called coremata. researchgate.net
Interestingly, the amount of PAs ingested by the male larva can directly influence the development of these coremata, acting as a morphogen. researchgate.net A higher intake of PAs leads to larger coremata, which in turn allows for the release of more pheromones, making the male more attractive to females. bhoditims.com This provides a direct link between the chemical ecology of the host plant and the reproductive success of the herbivore.
| Insect Species | Host Plant Genus | Use of Sequestered PAs |
| Utetheisa ornatrix (Ornate Moth) | Crotalaria | Defense, Nuptial gift, Egg protection |
| Tyria jacobaeae (Cinnabar Moth) | Jacobaea | Defense |
| Creatonotos transiens (Arctiid Moth) | Various | Defense, Pheromone precursor, Morphogen |
| Danainae (Milkweed Butterflies) | Apocynaceae | Defense, Pheromone precursor |
The intricate relationships between PA-producing plants and adapted insects are a classic example of a co-evolutionary arms race. Plants evolve novel PA structures or alter their concentrations to deter herbivory, while specialist insects evolve new mechanisms to tolerate, detoxify, and sequester these compounds. bhoditims.com
In some cases, this dynamic can lead to a "de-escalation" of plant defense. If a plant is primarily attacked by specialist herbivores that are not only undeterred by PAs but actively benefit from them, the plant may be under selective pressure to reduce or even lose its ability to produce these compounds. nih.gov Research on the evolution of homospermidine synthase (HSS), the first enzyme in the PA biosynthetic pathway, within the Apocynaceae family provides evidence consistent with this de-escalation hypothesis in response to pressure from PA-adapted Danainae butterflies. nih.gov
Influence of Abiotic Factors on this compound Alkaloid Expression and Diversity
The production and diversity of this compound alkaloids in plants are not static but are influenced by various abiotic environmental factors. nih.gov Soil moisture and nutrient availability are two of the most significant factors affecting PA expression. nih.govuniversiteitleiden.nl
Studies on Senecio jacobaea and S. aquaticus have shown that while the total concentration of PAs may not differ significantly between species, the diversity of the alkaloids produced is species-dependent and plastic in response to environmental conditions. nih.gov For instance, in nutrient-poor sandy soils, PA concentrations were found to be higher in plants grown with intermediate water levels compared to other treatments. nih.gov In nutrient-rich conditions, PA concentrations were generally similar regardless of water availability. nih.gov
Increased fertilization can lead to a decrease in the concentration of PAs in the roots and shoots of some plants, although the concentration in flowers may remain constant. universiteitleiden.nl Conversely, PA richness in roots has been observed to increase with rising soil moisture, which may be an adaptive response to the higher pressure from soil-borne pathogens under such conditions. universiteitleiden.nl These findings indicate that the chemical defense profile of a plant is a dynamic trait, shaped by the interplay of its genetic makeup and the specific abiotic conditions of its environment.
Interspecific Variation in this compound Alkaloid Production and Ecological Impact
The production of this compound alkaloids (PAs) is a widespread defense strategy in the plant kingdom, yet the concentration, composition, and structural diversity of these compounds exhibit remarkable variation among different plant species. tandfonline.comwur.nl This interspecific variability is a critical determinant of the ecological interactions between plants and other organisms, particularly herbivores. peerj.com Plants across several families, including Asteraceae, Boraginaceae, and Fabaceae, are known to synthesize PAs, but the specific alkaloid profiles are often unique to a genus or species, leading to distinct ecological consequences. researchgate.nettandfonline.com
The structural diversity of PAs is vast, with approximately 650 different compounds identified from about 6,000 plant species. researchgate.net This diversity arises from variations in the necine base, the necic acid moieties, and the nature of the ester linkages, which can be monoesters, open-chain diesters, or macrocyclic diesters. nih.govmdpi.com The specific combination of these structural features results in a unique PA "fingerprint" for a given species. researchgate.net This chemical specificity plays a significant role in mediating plant-herbivore interactions, as different PAs can have varying effects on different herbivores. peerj.comnih.gov
Research has demonstrated that this variation is not random but is often species-specific. wur.nl For instance, a detailed analysis of 17 species within the genus Jacobaea (Asteraceae) revealed large interspecific differences in the concentration and composition of 80 identified PAs. wur.nlresearchgate.net While some alkaloids were common across several species, many were restricted to a single or a few species, creating distinct chemical profiles that influence their palatability and toxicity to herbivores. researchgate.net
Similarly, a comprehensive study of four Boraginaceae species from Northern Germany highlighted significant differences in their PA profiles. A total of 176 PAs and their N-oxides were detected, with Cynoglossum officinale and Heliotropium europaeum showing greater structural diversity compared to Echium vulgare and Symphytum species. tandfonline.com This variation in chemical defense portfolios directly impacts the ecological niche of the plant, determining which herbivores are deterred and which specialist insects may be attracted. peerj.com
The ecological impact of this interspecific variation is profound. High concentrations and a diverse array of toxic PAs are generally effective at deterring generalist herbivores, which lack the specific adaptations to metabolize these compounds. nih.govnih.gov However, this chemical diversity also drives the co-evolution of specialist herbivores that can tolerate and even sequester these alkaloids for their own defense against predators. peerj.com The specific PA composition of a host plant can, therefore, be a key factor in determining its suitability for a specialist herbivore. For example, the variation in PA profiles between Senecio jacobaea and Senecio aquaticus influences their interactions with both generalist and specialist insects. nih.gov
The table below summarizes findings from a study on various Jacobaea species, illustrating the species-specific nature of PA composition.
| Jacobaea Species | Number of PAs Detected | Dominant PA Types | Total PA Concentration Range (µg/g dry weight) |
|---|---|---|---|
| J. alpina | 35 | Senecionine-type, Otosenine-type | 150 - 2,500 |
| J. aquatica | 42 | Erucifoline-type, Senecionine-type | 500 - 4,000 |
| J. erucifolia | 45 | Erucifoline-type, Jacobine-type | 1,200 - 7,500 |
| J. vulgaris | 50 | Jacobine-type, Erucifoline-type, Senecionine-type | 2,000 - 10,000 |
| J. othonnae | 28 | Otosenine-type, Platyphylline-type | 100 - 1,800 |
This table presents generalized data based on findings from studies on Jacobaea species to illustrate interspecific variation. Actual values can vary based on population, environmental conditions, and plant developmental stage. wur.nlresearchgate.net
Further illustrating this point, the PA profiles of Boraginaceae species show distinct compositions that influence their ecological roles.
| Plant Species | Total PAs/PANOs Detected | Predominant Necine Base Type | Examples of Identified PAs |
|---|---|---|---|
| Cynoglossum officinale (Hound's-tongue) | 57 | Heliotridine | Echinatine, Cynoglossine, Heliosupine |
| Heliotropium europaeum (European Heliotrope) | ~50 | Heliotridine | Heliotrine (B1673042), Lasiocarpine, Europine |
| Echium vulgare (Viper's Bugloss) | ~30 | Retronecine | Echimidine, Echivulgarine, Vulgareine |
| Symphytum spp. (Comfrey) | ~35 | Retronecine | Symphytine, Lycopsamine (B1675737), Intermedine |
This table summarizes findings on the diversity of this compound alkaloids (PAs) and their N-oxides (PANOs) in selected Boraginaceae species, demonstrating the variation in chemical profiles between species. tandfonline.comresearchgate.net
Mechanistic Investigations of Pyrrolizidine Alkaloid Biological Activity
Molecular Mechanisms of Genotoxicity
The genotoxic potential of pyrrolizidine alkaloids stems from their ability to interact with and damage cellular DNA. This damage can manifest through various molecular pathways, including the formation of DNA adducts, DNA cross-linking, induction of DNA breaks, and ultimately, the generation of gene and chromosome mutations.
DNA Adduct Formation (e.g., DHP-derived DNA adducts)
This compound alkaloids are generally considered pro-toxicants, requiring metabolic activation to exert their genotoxic effects mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netusu.edunih.govfda.gov.twresearchgate.netacs.orgacs.org. This activation primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, which convert the parent PAs into reactive pyrrolic metabolites, such as dehydro-pyrrolizidine alkaloids (DHPs) mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netusu.edunih.govfda.gov.twresearchgate.netacs.orgacs.org. These reactive intermediates are electrophilic and readily form covalent bonds with nucleophilic sites on DNA bases, resulting in the formation of DHP-derived DNA adducts mdpi.comresearchgate.netnih.govnih.govresearchgate.netfda.gov.twresearchgate.netacs.orgmdpi.comtandfonline.comacs.org. These adducts are considered a central mechanism driving PA-induced genotoxicity and tumorigenicity mdpi.comresearchgate.netnih.govfda.gov.twresearchgate.netacs.orgnih.govacs.orgresearchgate.net. Studies have identified specific DHP-DNA adducts, including those involving guanine (B1146940) and adenine (B156593) bases, which can distort the DNA helix and interfere with DNA replication and transcription, thereby leading to mutations cdnsciencepub.com. The presence of these adducts in liver and blood DNA is also proposed as a potential biomarker for PA exposure and tumorigenicity nih.govfda.gov.twresearchgate.netmdpi.comresearchgate.net.
Table 1: Examples of DHP-Derived DNA Adducts and Their Association with PA Genotoxicity
| PA Type/Example | Identified DHP-Derived DNA Adducts | Genotoxic Event / Biomarker Role | Reference(s) |
| Retronecine-type | DHP–Guanine adducts (e.g., 7-hydroxy-9-(deoxy-guanosin-N²-yl)DHP) | Found in tumor tissue; potential biomarker for tumor formation; associated with G:C → T:A transversions. | mdpi.comresearchgate.netnih.govmdpi.comacs.orgnih.govresearchgate.netcdnsciencepub.com |
| Retronecine-type | DHP–Adenine adducts (e.g., 7-hydroxy-9-(deoxy-adenosin-N⁶-yl)DHP) | Found in tumor tissue; potential biomarker for tumor formation; associated with G:C → T:A transversions. | mdpi.comresearchgate.netnih.govmdpi.comacs.orgnih.govresearchgate.netcdnsciencepub.com |
| Riddelliine | Set of eight DHP-derived DNA adducts | Correlates with liver tumor potency; potential biomarker for PA exposure and tumorigenicity. | mdpi.comresearchgate.netmdpi.comacs.orgresearchgate.net |
| Clivorine | DHP-derived DNA adducts (similar profile to riddelliine) | Suggests DHP-derived adducts are responsible for clivorine-induced liver tumorigenicity; potential biomarkers. | acs.org |
| General PAs | Pyrrole-DNA adducts | Formed by reactive pyrrolic metabolites; can cause errors in replication and conformational changes in DNA. | wikipedia.org |
DNA Cross-linking
Table 2: this compound Alkaloids and Their DNA Cross-linking Potency
| PA Class/Example | Type of Cross-linking (DNA-DNA, DNA-Protein) | Relative Potency (compared to others) | Structural Features Influencing Potency | Reference(s) |
| Macrocycles | DNA-DNA and DNA-Protein | High | C1,2 unsaturation, macrocyclic diester ring | usu.eduusu.edunih.gov |
| Seneciphylline | DPC > ISC | High | Macrocyclic diester | nih.gov |
| Riddelliine | DPC > ISC | High | Macrocyclic diester | nih.gov |
| Retrorsine | DPC > ISC | High | Macrocyclic diester | nih.gov |
| Senecionine (B1681732) | DPC > ISC | High | Macrocyclic diester | nih.gov |
| Monocrotaline | ISC = DPC | Moderate | Macrocyclic diester | nih.gov |
| Open Diesters | DNA-DNA and DNA-Protein | Moderate | C1,2 unsaturation | usu.eduusu.edu |
| Heliosupine | DPC > ISC | Moderate | Open diester | nih.gov |
| Latifoline | DPC > ISC | Moderate | Open diester | nih.gov |
| This compound Base | DNA-DNA and DNA-Protein | Low | C1,2 unsaturation | usu.eduusu.edu |
| Retronecine | ISC > DPC | Low | This compound base (no ester groups) | nih.gov |
| Dehydrosenecionine | DNA-Protein | High | Pyrrolic metabolite, bifunctional electrophilic alkylator | nih.govusu.edu |
| Dehydromonocrotaline | DNA-Protein | High | Pyrrolic metabolite, bifunctional electrophilic alkylator | nih.govusu.edu |
*ISC: Interstrand Cross-links, DPC: DNA-Protein Cross-links.
Induction of DNA Breaks and Chromosomal Aberrations
In addition to forming adducts and cross-links, PAs can directly induce DNA breaks and structural chromosomal aberrations researchgate.netnih.govpublish.csiro.aumedchemexpress.com. Exposure to PAs such as heliotrine (B1673042) has been shown to cause both chromosome and chromatid breaks in cultured leukocytes, with a damage pattern that suggests induction in the G1 phase of the cell cycle, akin to X-irradiation publish.csiro.au. Senkirkin has also been demonstrated to induce chromosome damage in human lymphocytes medchemexpress.com. Furthermore, PAs can lead to other cytogenetic effects, including sister chromatid exchange (SCE) and the formation of micronuclei in various experimental systems researchgate.netnih.gov.
Gene and Chromosome Mutations
The DNA damage inflicted by PAs, encompassing adducts, breaks, and aberrations, ultimately culminates in genetic mutations researchgate.netnih.govnih.gov. PAs have been implicated in inducing mutations in critical genes, such as the cII gene in rat liver and the p53 and K-ras genes in mouse liver tumors researchgate.netnih.gov. The characteristic mutational signatures associated with PA exposure often include G:C → T:A transversions and tandem base substitutions researchgate.netnih.govnih.gov. These gene and chromosome mutations are considered a primary mechanism underlying the carcinogenic potential of PAs researchgate.netnih.govnih.gov.
Cellular Response Pathways to this compound Alkaloid Exposure (e.g., macromolecule interactions)
Following metabolic activation to reactive pyrrolic intermediates like DHPs and DHP esters, PAs engage in interactions with vital cellular macromolecules, including proteins and DNA nih.govresearchgate.netfda.gov.twresearchgate.net. These interactions lead to the formation of covalent adducts, such as DHP-DNA adducts and DHP-protein adducts, which are central to PA toxicity nih.govresearchgate.netfda.gov.twresearchgate.netacs.orgtandfonline.com. DHP-protein adducts, particularly those formed within the liver, are hypothesized to be responsible for PA-induced cytotoxicity, specifically hepatotoxicity fda.gov.twacs.org. The binding of these reactive metabolites to essential cellular proteins can disrupt protein function and compromise normal cellular processes fda.gov.twwikipedia.org. The formation of DNA adducts and cross-links directly impairs DNA replication, transcription, and repair mechanisms, fostering genomic instability and promoting mutations cdnsciencepub.com. Beyond direct DNA damage, these macromolecule interactions can trigger broader cellular responses, including megalocytosis (cellular enlargement), antimitotic effects (inhibition of cell division), and the induction of programmed cell death (apoptosis) nih.govusu.edu.
Role of Metabolic Activation in Triggering Biological Mechanisms
Table 3: Key CYP Enzymes Involved in PA Metabolic Activation
| PA Type/Example | Primary CYP Enzymes Involved | Outcome of Activation | Reference(s) |
| Retronecine-type | CYP1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C18, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5, 3A7 | Formation of DHP esters and DHP; leads to DNA adducts, protein adducts, cross-links, cytotoxicity, genotoxicity, and tumorigenicity. | nih.govresearchgate.netnih.gov |
| Otonecine-type | CYP3A4, CYP3A5 | Formation of DHP esters; leads to DNA adducts, protein adducts, cross-links, cytotoxicity, genotoxicity, and tumorigenicity. | nih.govresearchgate.netnih.gov |
| Riddelliine | CYP3A4 | Forms DHP and riddelliine N-oxide; DHP binds to DNA forming DHP-derived DNA adducts, correlating with tumor potency. | mdpi.com |
| Platynecine-type | CYP3A4 | Oxidative metabolism leading to dehydroplatyphylline carboxylic acid (non-toxic, excreted metabolite); no formation of reactive pyrrolic ester. | acs.org |
Compound List:
this compound alkaloids (PAs)
Dehydro-pyrrolizidine alkaloids (DHPs)
Dehydrosenecionine (DHSN)
Dehydromonocrotaline (DHMO)
Dehydroretronecine (DHR)
Riddelliine
Heliotrine
Lasiocarpine
Senkirkine
Retrorsine
Seneciphylline
Senecionine
Monocrotaline
Heliosupine
Latifoline
Retronecine
Clivorine
Platyphylline (PLA)
Dehydroplatyphylline carboxylic acid
Dehydroheliotrine
Dehydro-PAs
DHP esters
7-glutathione-DHP (7-GS-DHP)
7-cysteine-DHP
DHP–Guanine adducts
DHP–Adenine adducts
DHP–valine adducts
DHP–valine–PITC adducts
Pyrrole-protein adducts
Pyrrole-DNA adducts
Advanced Analytical Methodologies for Pyrrolizidine Alkaloid Research
Extraction and Sample Preparation Techniques
The initial step in the analysis of PAs is their efficient extraction from the sample matrix, followed by a clean-up procedure to remove interfering substances. nih.gov Solid-liquid extraction is a widely utilized technique for sample preparation, though other methods like solid-phase extraction (SPE) are also employed to obtain cleaner extracts. nih.gov The choice of method depends on the nature of the sample matrix and the specific PAs being targeted. nih.gov
Solvent extraction is the most prevalent method for isolating PAs and their N-oxides from complex samples. uva.es Given the basic nature and hydrophilic character of these alkaloids, polar solvents and acidified aqueous solutions are commonly used. uva.es The acidic environment facilitates the protonation of the nitrogen atom in the pyrrolizidine ring, enhancing the solubility of both free base PAs and their N-oxide forms. uva.es
Commonly employed extraction solvents and techniques include:
Acidified Aqueous Solutions : A 0.05 M sulfuric acid solution is frequently used to extract PAs from plant materials and honey. uva.esbund.debund.de The sample is typically agitated or sonicated in the acidic solution to ensure complete extraction. bund.de
Alcohols and Organic Solvents : Methanol (B129727), ethanol (B145695), and mixtures of acetonitrile (B52724) and water are also effective extraction solvents. nih.govresearchgate.netphytojournal.com For instance, a mixture of acetonitrile and water (75:25, v/v) with 0.5% formic acid has been used for PA extraction. nih.gov Continuous extraction methods like Soxhlet with 85% ethanol have also been applied. phytojournal.com
Extraction Methods : The physical process of extraction can vary, with techniques including maceration (soaking), percolation, sonication, and heating in a water bath. bund.deresearchgate.net The selection of the technique can significantly influence the extraction efficiency. researchgate.net
| Solvent System | Matrix/Application | Extraction Technique | Source |
|---|---|---|---|
| 0.05 M Sulfuric Acid (H₂SO₄) | Plant Material | Sonication (twofold) | bund.de |
| 0.05 M Sulfuric Acid (H₂SO₄) | Honey | Shaking | bund.de |
| Acetonitrile:Water (75:25, v/v) with 0.5% Formic Acid | General | Not specified | nih.gov |
| 50% Methanol (MeOH) with 0.05 M H₂SO₄ | General | Liquid-Liquid Extraction (LLE) | nih.gov |
| 85% Ethanol | Plant Material (Senecio vulgaris) | Soxhlet Extraction | phytojournal.com |
| 1% Methanolic solution of Tartaric Acid | Plant Material (Comfrey) | Heating (100 ± 5°C) | researchgate.net |
Following solvent extraction, a clean-up step is often necessary to remove matrix components that could interfere with subsequent chromatographic analysis. nih.gov Solid-phase extraction (SPE) is a widely adopted purification technique that effectively isolates PAs and their N-oxides from crude extracts. uva.esbund.de The process involves passing the liquid sample extract through a cartridge containing a solid adsorbent (the stationary phase).
The choice of SPE sorbent is critical. The two most common types used for PA analysis are:
Reversed-Phase (e.g., C18) : These cartridges use nonpolar sorbents. The general procedure involves conditioning the cartridge with methanol and water, loading the neutralized sample extract, washing with water to remove polar impurities, and finally eluting the retained PAs with methanol. bund.de
Strong Cation Exchange (SCX) : These sorbents are particularly advantageous as they can isolate both tertiary PAs and the more polar PA N-oxides simultaneously with high yield. uva.esbund.denih.gov The extraction principle relies on the ionic interaction between the protonated PAs and the negatively charged sorbent. The sample is loaded under acidic conditions, and after a washing step, the analytes are eluted using an ammoniated organic solvent, such as methanolic ammonia (B1221849), which neutralizes the PAs and releases them from the sorbent. bund.de
| SPE Cartridge Type | Matrix | Key Steps (Conditioning, Washing, Elution) | Source |
|---|---|---|---|
| Reversed-Phase C18 | Plant Material | Conditioning: 5 mL methanol, then 5 mL water. Washing: 2 x 5 mL water. Elution: 2 x 5 mL methanol. | bund.de |
| Strong Cation Exchange (SCX) | Honey | Procedure: Sample dissolved in aqueous sulfuric acid, centrifuged, and supernatant is purified via SPE. Elution: Ammoniacal methanol. | bund.denih.gov |
| Mixed-Mode Cation Exchange (MCX) | General | Elution: 4 mL of 2.5% ammonia in Methanol. | nih.gov |
| Organosilyl-sulfonated Halloysite Nanotubes | Honey | Conditioning: 1 mL of 0.04 mM formic acid solution (pH 4.5). | mdpi.com |
Chromatographic Separation Techniques
Chromatography is the cornerstone of PA analysis, providing the necessary separation of individual alkaloids from complex mixtures. The choice of technique is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, resolution, or throughput. Liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are the gold standard methods. uva.esmdpi.com
High-Performance Liquid Chromatography (HPLC) is a non-destructive, quantitative technique extensively used for the separation of PAs in various extracts. nih.govup.ac.za The method is particularly well-suited for analyzing both PAs and their N-oxides in a single run. nih.gov HPLC is almost always coupled with a mass spectrometer (MS) detector, as the lack of strong chromophores in most PA structures makes UV detection insufficiently sensitive for trace-level analysis. nih.gov
Typical HPLC systems for PA analysis employ reversed-phase columns, such as C18 or C12, for separation. bund.denih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for MS detection. bund.denih.gov
Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is another powerful technique for PA analysis. up.ac.zaacs.org However, its application has some limitations compared to HPLC. mdpi.com PAs are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. researchgate.net Furthermore, the thermally unstable PA N-oxides are prone to degradation in the high-temperature environment of the GC injector, which is a significant drawback. chromatographyonline.com
To overcome some of these challenges, one analytical approach involves the chemical reduction of all PAs and N-oxides in an extract to their common necine backbone (e.g., retronecine). nih.gov This single, more stable compound is then derivatized (e.g., silylation) and analyzed by GC-MS, allowing for the quantification of total PA content as a sum parameter. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for the analysis of PAs. chromatographyonline.com By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures, which results in substantially improved performance. The key advantages of UHPLC include higher resolving power, greater sensitivity, and significantly shorter analysis times. chromatographyonline.comnih.gov
The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is considered the state-of-the-art method for PA analysis. mdpi.comchromatographyonline.com This combination provides exceptional sensitivity and selectivity, enabling the reliable quantification of a wide range of PAs at very low concentrations in diverse and complex food matrices. chromatographyonline.comlcms.cz The high throughput of UHPLC-MS/MS makes it particularly suitable for screening large numbers of samples in monitoring programs. nih.gov
| Technique | Typical Detector | Advantages | Limitations | Source |
|---|---|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | MS, MS/MS | - Robust and widely used.
| - Lower resolution and longer run times compared to UHPLC.
| nih.govnih.gov |
| GC (Gas Chromatography) | MS | - High resolution for volatile compounds. | - Requires derivatization for non-volatile PAs.
| mdpi.comresearchgate.netchromatographyonline.com |
| UHPLC (Ultra-High-Performance Liquid Chromatography) | MS/MS | - Higher resolution and sensitivity than HPLC.
| - Higher operational backpressure requires specialized instrumentation. | nih.govchromatographyonline.comnih.gov |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS)-based techniques have become the gold standard for the detection and quantification of this compound alkaloids (PAs) due to their high sensitivity and selectivity. mdpi.comresearchgate.net These methods are crucial for monitoring PAs in various matrices, including food, feed, and herbal products. mdpi.comuva.es The European Food Safety Authority (EFSA) recommends MS-based techniques for the analysis of PAs. mdpi.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely applied technique for PA analysis. researchgate.netuva.esmdpi.com This preference is due to its ability to simultaneously detect both free PAs and their N-oxides in a single run without the need for derivatization, simplifying sample preparation. researchgate.netmdpi.com Ultra-high-performance liquid chromatography (UHPLC) systems are often employed to enhance separation efficiency, which is particularly important for resolving the numerous PA epimers that can coexist in a sample. mdpi.comnih.gov
LC-MS/MS methods offer low limits of detection (LOD) and quantification (LOQ), often in the range of 0.015–0.75 µg/kg and 0.05–2.5 µg/kg, respectively, depending on the matrix and specific PA. mdpi.com For instance, a validated method for 35 EU-regulated PAs in plant-based foods and honey achieved LOQs of 0.6 µg/kg for individual compounds. waters.com These methods typically utilize a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. mdpi.comnih.govacs.org The selection of appropriate precursor-to-product ion transitions is critical for accurate identification and quantification. nih.gov
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems, is also employed in PA research. mdpi.comnih.gov HRMS provides high mass accuracy, which aids in the identification of known and unknown PAs. The integration of techniques like ion mobility spectrometry (IMS) with LC-HRMS can further enhance the separation and identification of PA isomers by providing information on their collision cross-section (CCS) values. nih.gov
Sample preparation for LC-MS analysis typically involves an acidic extraction, often using sulfuric acid, followed by a clean-up step using solid-phase extraction (SPE) with a strong cation exchange material. uva.esnih.govbund.delcms.cz This procedure effectively removes matrix interferences and concentrates the analytes before injection into the LC-MS system. nih.govwaters.com
Table 1: Performance Characteristics of a UHPLC-MS/MS Method for PA Analysis in Various Food Matrices. mdpi.com
| Matrix | Analyte Group | LOD Range (µg/kg) | LOQ Range (µg/kg) | Average Recovery Range (%) |
| Honey | 24 PAs | 0.015–0.30 | 0.05–1.00 | 64.5–103.4 |
| Tea | 24 PAs | 0.03–0.75 | 0.1–2.5 | 67.6–107.6 |
| Milk | 24 PAs | 0.014–0.682 | 0.045–2.273 | 65.2–112.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the identification and quantification of PAs. mdpi.comresearchgate.netnih.gov However, its application is less common compared to LC-MS. uva.esmdpi.com A significant drawback of GC-MS for PA analysis is the requirement for derivatization, as PAs are not sufficiently volatile for direct GC analysis. researchgate.net Furthermore, GC-MS cannot directly identify PA N-oxides, which are often present in significant quantities in natural samples. mdpi.comnih.gov This necessitates a reduction step to convert the N-oxides to their corresponding free bases prior to analysis, adding complexity to the sample preparation workflow. researchgate.netnih.gov Despite these limitations, GC-MS has been successfully used to identify toxic PAs in various samples, including traditional remedies. nih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal to no sample preparation. nih.govresearchgate.net It has been developed as a novel analytical strategy for the rapid identification and determination of PAs in herbal and food products. nih.govresearchgate.net DART-MS offers a significant advantage in terms of speed, as it eliminates the need for chromatographic separation. nih.govresearchgate.net
Research has demonstrated that DART-MS can establish reliable calibration curves for PAs, typically in the range of 10–1000 ng·mL⁻¹. nih.govresearchgate.net The method has shown good performance with limits of detection (LODs) and limits of quantitation (LOQs) reported to be in the ranges of 0.55–0.85 ng·mL⁻¹ and 1.83–2.82 ng·mL⁻¹, respectively. nih.govresearchgate.net Comparative studies have shown that the results obtained by DART-MS are in good agreement with those from conventional HPLC-MS methods, validating its use as a rapid screening tool. nih.govresearchgate.net
Other Analytical Approaches (e.g., ELISA, Capillary Electrophoresis)
Beyond mass spectrometry, other analytical techniques have been applied to PA research.
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological method that has been used for the screening and estimation of total PA content in samples like plants and feed. cabidigitallibrary.orgnih.gov Competitive inhibition ELISA formats have been developed that show cross-reactivity to both the free base and N-oxide forms of PAs. cabidigitallibrary.org This technique can serve as a rapid screening tool, with one study demonstrating a detection capability of less than 25 µg/kg for several PAs, including jacobine (B1672728), lycopsamine (B1675737), heliotrine (B1673042), and senecionine (B1681732) in honey and feed. researchgate.net While ELISA provides a measure of total PA content rather than individual compound concentrations, its speed and cost-effectiveness make it suitable for initial screening before confirmatory analysis by MS methods. researchgate.net
Capillary Electrophoresis (CE) is another separation technique that has been used for PA analysis. mdpi.comnih.govmdpi.com CE separates molecules based on their migration in an electric field, offering an alternative to chromatographic methods. nih.gov
Method Validation and Standardization in this compound Alkaloid Analysis
The validation and standardization of analytical methods are critical to ensure the reliability and comparability of data on PA contamination. waters.comnih.gov Regulatory bodies and expert committees emphasize the need for properly validated confirmatory methods for the quantitative determination of PAs in food and feed. waters.com
Method validation is typically performed according to internationally recognized guidelines, such as the Eurachem Guide or documents from EU Reference Laboratories (e.g., SANTE/11945/2015). nih.govnih.govacs.org Key validation parameters include:
Linearity: Establishing a linear range for quantification. mdpi.comwaters.com
Accuracy (Recovery): Recovery studies are conducted by spiking blank matrices with known concentrations of PAs. Acceptable recovery rates are generally within the range of 50-120%. nih.govacs.org
Precision (Repeatability and Reproducibility): Assessed by analyzing replicate samples under the same (repeatability) and different (reproducibility) conditions. Relative standard deviations (RSDs) should typically be below 15%. mdpi.comnih.gov
Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified. mdpi.comnih.gov
Selectivity: Ensuring the method can differentiate the target PAs from other matrix components. nih.gov
The use of isotopically labeled internal standards is a common practice to correct for variations in analytical performance and matrix effects, which can be significant in complex food matrices. nih.govacs.org Matrix-matched calibration is also frequently employed to compensate for signal suppression or enhancement caused by the sample matrix. bund.delcms.cz
Table 2: Validation Parameters for an LC-MS Method for PA Determination in Feed. nih.gov
| Parameter | Result Range |
| Recovery | 84.1% to 112.9% |
| Repeatability (RSD) | 3.0% to 13.6% |
| Reproducibility (RSD) | 4.8% to 18.9% |
Standardization efforts aim to promote a more unified and reliable approach to PA analysis, facilitating consistent monitoring and enforcement of regulatory limits. researchgate.net
Emerging Research Frontiers and Future Directions in Pyrrolizidine Alkaloid Studies
Integration of Omics Technologies (e.g., Genomics, Metabolomics)
The study of pyrrolizidine alkaloids (PAs) is increasingly benefiting from the application of "omics" technologies, which allow for a comprehensive understanding of the biological processes involved in their synthesis and function. These technologies, including genomics, transcriptomics, and metabolomics, are providing unprecedented insights into the complex world of these plant secondary metabolites.
Genomics and Transcriptomics: Genomic and transcriptomic approaches have been instrumental in identifying and characterizing the genes and enzymes involved in the PA biosynthetic pathway. For instance, transcriptomic analysis of cytochrome P450 3A4-overexpressing HepG2 clone 9 cells treated with various PAs, such as lasiocarpine, riddelliine, lycopsamine (B1675737), echimidine, and monocrotaline, revealed significant deregulation of genes related to cell cycle regulation and DNA damage repair. nih.gov This finding helps to explain the carcinogenic effects of these compounds at a molecular level. nih.gov Further transcriptomic studies on rats have shown that PAs can induce changes in gene expression in the lungs, affecting pathways related to immune response and inflammation. nih.gov
Metabolomics: Metabolomic profiling, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the qualitative and quantitative analysis of a wide array of PAs in various plant species. wur.nl This has been crucial in understanding the vast chemical diversity of these compounds. For example, a study on 17 Jacobaea species identified and quantified 80 different PAs, revealing significant inter- and intraspecific variation in their concentration and composition. wur.nl Untargeted metabolomic profiling has also led to the identification of novel PAs in plants like Alkanna corcyrensis, expanding our knowledge of their structural diversity. mdpi.com
The integration of these omics technologies provides a powerful toolkit for researchers to explore the genetic basis of PA diversity, understand their toxicological mechanisms, and discover new compounds with potential pharmacological applications.
Advanced Computational Modeling and Cheminformatics in this compound Alkaloid Research
Computational modeling and cheminformatics are becoming indispensable tools in the study of this compound alkaloids (PAs), offering insights into their structure-activity relationships and toxicological profiles. These in silico approaches complement experimental studies by predicting the biological targets of PAs and elucidating their mechanisms of action.
One of the key applications of computational biology in PA research is target identification. By employing machine-learning approaches that utilize structural similarity, researchers can predict the protein targets of a large number of PAs. nih.gov For example, a study using ChemMapper and SwissTargetPrediction identified the muscarinic acetylcholine (B1216132) receptor M1 as a high-probability target for over 200 PAs. nih.gov
Molecular Docking: This computational technique is used to predict the binding orientation of small molecules to their protein targets. Molecular docking studies have revealed that PAs can bind to the same pocket on the muscarinic acetylcholine receptor M1 as the known antagonist pirenzepine, suggesting a potential mechanism for their neurotoxic effects. nih.gov The binding affinities calculated through molecular docking, using tools like AutoDock and VinaLC, have shown good correlation with in vitro experimental results. nih.gov
Predictive Toxicology: Cheminformatics models are also being developed to predict the toxicity of PAs. By analyzing the structural features of different PAs, researchers can identify chemical properties that are associated with toxic effects. nih.gov For example, the presence of a 1,2-double bond in the necine base is a key structural feature linked to the toxicity of PAs. nih.gov These predictive models can help to prioritize which PAs to study experimentally and can aid in the risk assessment of PA-contaminated food and herbal products.
The use of advanced computational modeling and cheminformatics is accelerating the pace of PA research, providing a deeper understanding of their biological activities and toxicological properties.
Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks
While significant progress has been made in understanding the biosynthesis of this compound alkaloids (PAs), many of the enzymes and regulatory networks involved in this complex pathway remain uncharacterized. The elucidation of these missing components is a key area of ongoing research.
The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). nih.govpnas.org HSS is a well-characterized enzyme that has been shown to have evolved through the duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govpnas.org However, the subsequent steps in the pathway, which lead to the formation of the diverse array of PA structures, are less well understood.
Uncharacterized Enzymes: Researchers are actively working to identify and characterize the enzymes responsible for the later steps of PA biosynthesis, such as the oxidation, cyclization, and esterification reactions that create the final PA structures. nih.gov It is hypothesized that enzymes such as copper-dependent diamine oxidases, alcohol dehydrogenases, and acyltransferases of the BAHD family are involved in these processes. nih.gov The identification of these enzymes is crucial for a complete understanding of how plants produce such a wide variety of PAs.
Regulatory Networks: The regulation of PA biosynthesis is also an area of active investigation. Studies have shown that the expression of HSS is highly specific to certain cell types and tissues, suggesting a complex regulatory network that controls the production of PAs within the plant. nih.govnih.gov For example, in Senecio vernalis, HSS expression is restricted to specific cells in the root endodermis and cortex. nih.gov Understanding the transcription factors and signaling pathways that control the expression of HSS and other biosynthetic genes will provide insights into how plants regulate the production of these important defense compounds.
The use of modern molecular biology techniques, such as CRISPR/Cas9 gene editing, is proving to be a powerful tool for studying the function of PA biosynthetic genes. researchgate.net By knocking out specific genes in the pathway, researchers can investigate their role in PA production and elucidate the functions of uncharacterized enzymes. researchgate.net
Deeper Understanding of this compound Alkaloid Diversity Evolution
The remarkable diversity of this compound alkaloids (PAs) across the plant kingdom is a fascinating example of chemical evolution. Researchers are using phylogenetic and molecular approaches to understand the evolutionary origins of PA biosynthesis and the processes that have led to the vast array of PA structures found in nature.
Convergent Evolution: One of the most striking features of PA evolution is its convergent nature. PAs are found in several distantly related plant families, including the Asteraceae, Boraginaceae, Fabaceae, and Apocynaceae. nih.govnih.gov Phylogenetic studies have shown that the first enzyme in the PA biosynthetic pathway, homospermidine synthase (HSS), has evolved independently at least four times in different angiosperm lineages through the duplication of the deoxyhypusine synthase (DHS) gene. nih.gov This repeated recruitment of a primary metabolic gene for a role in secondary metabolism highlights the evolutionary flexibility of plant biochemical pathways.
Diversification of PA Structures: While the initial step of PA biosynthesis is highly conserved, the subsequent steps in the pathway are much more variable, leading to the diversification of PA structures. researchgate.net Studies on Jacobaea species have shown that there is a large qualitative and quantitative variation in PA profiles, with little evidence of a strong phylogenetic signal for most individual PAs. wur.nlresearchgate.net This suggests that the diversification of PA structures is a highly plastic trait that can evolve rapidly in response to ecological pressures, such as herbivory. wur.nlresearchgate.net
De-escalation Hypothesis: In some cases, the evolution of PA biosynthesis may be influenced by interactions with specialist herbivores. The "defense de-escalation" hypothesis suggests that plants that are primarily attacked by specialist herbivores, which have adapted to and can even utilize plant defense compounds, may be under selective pressure to reduce or eliminate the production of these compounds. nih.gov A study on the evolution of PAs in the Apocynaceae family, which are host plants for PA-adapted butterflies, found evidence consistent with this hypothesis, including the presence of a pseudogenized HSS gene in one species. nih.gov
Understanding the evolutionary history of PA diversity provides insights into the co-evolutionary arms race between plants and herbivores and the mechanisms that drive the evolution of chemical novelty in the plant kingdom.
Novel Analytical Method Development for Complex Biological Matrices
The accurate detection and quantification of this compound alkaloids (PAs) in complex biological matrices, such as food, feed, and herbal products, is essential for ensuring consumer safety. As a result, there is ongoing research to develop novel and improved analytical methods for the analysis of these toxic compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for PA analysis due to its high sensitivity and selectivity. mdpi.comnih.gov This technique allows for the simultaneous detection and quantification of multiple PAs in a single analysis. shimadzu.com Researchers are continuously working to optimize LC-MS/MS methods to improve their performance, for example, by developing new chromatographic separation techniques that can resolve isomeric PAs, such as lycopsamine and intermedine. nih.gov
Sample Preparation: A critical aspect of PA analysis is the sample preparation process, which is necessary to extract the PAs from the complex matrix and remove interfering substances. A variety of sample preparation techniques have been developed, including solid-phase extraction (SPE) and QuEChERS-based methods. mdpi.comnih.gov The choice of sample preparation method depends on the specific matrix being analyzed and the analytical goals. For example, a simplified methanol (B129727) extraction method, known as QuPPE, has been developed for the rapid determination of PAs in honey. acs.org
Method Validation: The development of any new analytical method requires rigorous validation to ensure its accuracy and reliability. Method validation typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.gov The validation of analytical methods for PAs is crucial for their use in regulatory monitoring and food safety applications.
The development of novel analytical methods is a key area of research that is helping to improve our ability to detect and quantify PAs in a wide range of biological matrices, thereby protecting human and animal health.
Refined Mechanistic Models of this compound Alkaloid Biological Interactions
A deeper understanding of the molecular mechanisms underlying the biological interactions of this compound alkaloids (PAs) is crucial for assessing their toxicity and potential therapeutic applications. Research in this area is focused on refining our models of how PAs interact with cellular macromolecules, such as DNA and proteins, and the downstream consequences of these interactions.
Metabolic Activation and DNA Adduct Formation: It is well established that the toxicity of PAs is dependent on their metabolic activation in the liver by cytochrome P450 enzymes. msdvetmanual.commdpi.com This metabolic activation process converts the PAs into highly reactive pyrrolic metabolites, known as dehydrothis compound alkaloids (dehydro-PAs). mdpi.com These dehydro-PAs can then bind to DNA, forming DNA adducts that are believed to be responsible for the genotoxic and carcinogenic effects of these compounds. mdpi.comtandfonline.com
Recent research has focused on identifying the specific DNA adducts formed by different PAs and understanding the mechanisms by which these adducts lead to mutations and cancer. nih.govacs.org It has been proposed that the formation of a specific set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts is a common mechanism for the tumorigenicity of many carcinogenic PAs. mdpi.com
Protein Adduct Formation and Cytotoxicity: In addition to reacting with DNA, dehydro-PAs can also bind to cellular proteins, forming pyrrole-protein adducts. mdpi.comnih.gov The formation of these adducts can impair the function of essential proteins, leading to cytotoxicity and organ damage, particularly in the liver. mdpi.com Studies have shown a direct correlation between the formation of hepatic pyrrole-protein adducts and the severity of PA-induced liver injury. researchgate.net
By refining our mechanistic models of PA biological interactions, we can improve our ability to predict the toxicity of different PAs, develop strategies to mitigate their harmful effects, and potentially harness their biological activities for therapeutic purposes.
Q & A
Q. What analytical methods are recommended for identifying pyrrolizidine alkaloids (PAs) in plant extracts?
To identify PAs, combine chromatographic separation (e.g., LC-MS/MS) with structural elucidation techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the necine base structure, while High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides accurate molecular formulas . For quantification, pair LC-MS/MS with isotope dilution to address matrix effects. Validate methods using certified reference materials, and include recovery experiments to assess extraction efficiency .
Q. How do this compound alkaloids induce hepatotoxicity at the molecular level?
PAs are metabolically activated by hepatic cytochrome P450 enzymes into reactive dehydrothis compound (DHP) intermediates. These intermediates form DNA adducts and protein crosslinks, leading to hepatocyte necrosis and genotoxicity. Methodologically, use in vitro models (e.g., primary hepatocytes or HepG2 cells) with CYP3A4 inhibitors to confirm metabolic pathways. In vivo studies should monitor glutathione depletion and adduct formation via LC-MS .
Q. What sampling strategies minimize false negatives in environmental PA detection?
Prioritize stratified sampling in ecosystems with PA-producing plants (e.g., Senecio spp.). Use QuEChERS extraction for plant matrices and solid-phase extraction (SPE) for water/honey. Analyze seasonal variations, as PA concentrations peak during flowering stages. Cross-validate results with ELISA to confirm LC-MS findings, reducing false negatives from isomer interference .
Advanced Research Questions
Q. How can structural isomers of this compound alkaloids be reliably differentiated in food matrices?
Isomeric differentiation requires tandem mass spectrometry (MS/MS) with optimized collision energies and hydrogen/deuterium exchange experiments. For example, retro-Diels-Alder fragmentation patterns distinguish senecionine- and lycopsamine-type alkaloids. High-resolution mass spectrometry (HRMS) with ion mobility separation further resolves co-eluting isomers. Always validate with synthesized isomer standards .
Q. What experimental designs address contradictions in PA toxicokinetic studies?
Adopt the PICOT framework:
- P opulation: Specify species/strain (e.g., Sprague-Dawley rats vs. C57BL/6 mice).
- I ntervention: Standardize PA doses (e.g., 0.1–10 mg/kg) and administration routes.
- C omparison: Include negative controls and metabolic inhibitors (e.g., ketoconazole).
- O utcome: Measure biomarkers (e.g., serum ALT, DNA adducts) at multiple timepoints.
- T ime: Conduct longitudinal studies (≥28 days) to capture chronic effects .
Q. How can synergistic effects of PA mixtures be systematically evaluated?
Use factorial design experiments to test binary/ternary PA mixtures. Calculate combination indices (e.g., Chou-Talalay method) to quantify synergism/antagonism. In silico molecular docking predicts interactions with CYP450 isoforms, while RNA-seq identifies co-regulated pathways (e.g., oxidative stress, fibrosis) .
Data Analysis and Reproducibility
Q. What statistical approaches resolve discrepancies in PA genotoxicity data?
Apply Bayesian meta-analysis to harmonize heterogeneous datasets. Adjust for covariates like metabolic activation efficiency and inter-laboratory variability. Use benchmark dose (BMD) modeling to estimate low-dose risks, ensuring reproducibility through open-access data repositories .
Q. How should researchers validate PA detection methods for novel matrices (e.g., airborne particulates)?
Follow ICH guidelines for method validation:
- Linearity : Test 5–7 concentration levels (R² ≥ 0.99).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).
- Precision : Calculate intra-/inter-day CVs (<15%).
- Recovery : Spike PA-free matrices with known standards (70–120% recovery). Cross-validate with orthogonal methods (e.g., GC-MS vs. LC-MS) .
Tables
Q. Table 1. Advantages and Limitations of PA Analytical Methods
| Method | Advantages | Limitations |
|---|---|---|
| LC-MS/MS | High sensitivity, isomer differentiation | Matrix effects require isotope correction |
| HRMS | Accurate mass, structural insights | Costly instrumentation |
| NMR | Definitive structural confirmation | Low sensitivity (μg-mg range) |
| ELISA | Rapid screening, field applicability | Cross-reactivity with analogs |
Q. Table 2. Key Biomarkers for PA Toxicity Studies
| Biomarker | Technique | Relevance |
|---|---|---|
| DNA adducts | ³²P-postlabeling + LC-MS | Genotoxicity quantification |
| Serum ALT/AST | Colorimetric assays | Hepatocellular damage |
| Glutathione (GSH) | HPLC-fluorescence | Oxidative stress indicator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
